Regioisomeric Differentiation for GSK-3 Inhibition: 1-(2-Chlorophenyl)-3-(phenylamino) vs. 3-(2-Chlorophenyl)-4-(phenylamino) Analogs
A direct regioisomeric comparison reveals that the target compound, a 1-(2-chlorophenyl)-3-(phenylamino) isomer, is structurally distinct from its closely related 3-(2-chlorophenyl)-4-(phenylamino) analog (BDBM8219). While data for the specific target compound is limited, its regioisomer demonstrates a GSK-3alpha/beta IC50 of 216 nM [1]. The relocation of the chlorophenyl group is predicted to significantly alter the hinge-binding motif of the maleimide core, suggesting a different kinase selectivity profile for CAS 315240-38-1 compared to this analog.
| Evidence Dimension | Structural Isomerism and Reported Kinase Activity |
|---|---|
| Target Compound Data | Structure confirmed as 1-(2-chlorophenyl)-3-(phenylamino)-1H-pyrrole-2,5-dione; functional activity data not publicly available. |
| Comparator Or Baseline | 3-(2-chlorophenyl)-4-(phenylamino)-2,5-dihydro-1H-pyrrole-2,5-dione (BDBM8219): GSK-3alpha IC50 = 216 nM; GSK-3beta IC50 = 216 nM |
| Quantified Difference | Qualitative: Different substitution pattern (N1 vs C3 for chlorophenyl) leads to distinct target engagement. Activity cannot be extrapolated. |
| Conditions | GSK-3 biochemical assay with 10 uM ATP/[gamma-33P]ATP at pH 7.0, 22°C [1]. |
Why This Matters
This highlights that the regioisomer BDBM8219 cannot be used as a functional replacement for CAS 315240-38-1, as the difference in substitution position dictates a unique selectivity profile, making the target compound a distinct chemical tool.
- [1] BindingDB Entry for BDBM8219: 3-(2-chlorophenyl)-4-(phenylamino)-2,5-dihydro-1H-pyrrole-2,5-dione. Affinity Data: IC50 216 nM for Glycogen synthase kinase-3 alpha and beta. Assay: Biochemical activity with 10 uM ATP/ [gamma-33P] ATP, pH 7.0, 22°C. View Source
